molecular formula C24H16Cl2O7 B1672582 H2DCFDA CAS No. 4091-99-0

H2DCFDA

Cat. No.: B1672582
CAS No.: 4091-99-0
M. Wt: 487.3 g/mol
InChI Key: PXEZTIWVRVSYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable fluorogenic dye widely used for detecting reactive oxygen species (ROS) within cells. Upon entering the cell, this compound is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to form the highly fluorescent 2’,7’-dichlorofluorescein (DCF). This property makes this compound a valuable tool in various scientific research fields, particularly in studies involving oxidative stress and cellular redox states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2DCFDA typically involves the following steps:

    Starting Material: The process begins with fluorescein, a well-known fluorescent compound.

    Chlorination: Fluorescein is chlorinated to produce 2’,7’-dichlorofluorescein.

    Reduction: The dichlorofluorescein is then reduced to 2’,7’-dichlorodihydrofluorescein.

    Acetylation: Finally, the dihydrofluorescein is acetylated to form 2’,7’-dichlorodihydrofluorescein diacetate (this compound).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality.

    Purification Steps: Such as recrystallization or chromatography to remove impurities.

    Quality Control: Rigorous testing to confirm the chemical identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H2DCFDA primarily undergoes:

    Deacetylation: Catalyzed by cellular esterases, converting it to 2’,7’-dichlorodihydrofluorescein.

    Oxidation: By ROS, transforming it into the fluorescent 2’,7’-dichlorofluorescein.

Common Reagents and Conditions

    Esterases: Enzymes within the cell that remove the acetate groups.

    Reactive Oxygen Species: Such as hydrogen peroxide, superoxide, and hydroxyl radicals, which oxidize the deacetylated compound.

Major Products

    2’,7’-Dichlorofluorescein: The fluorescent product formed after oxidation by ROS.

Scientific Research Applications

H2DCFDA is extensively used in various scientific research applications:

    Chemistry: As a probe for detecting oxidative reactions and studying redox chemistry.

    Biology: To measure oxidative stress in cells, monitor ROS production, and study cellular responses to oxidative damage.

    Medicine: In research on diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: For quality control in manufacturing processes where oxidative stability is crucial.

Mechanism of Action

H2DCFDA exerts its effects through a two-step mechanism:

    Deacetylation: Once inside the cell, esterases remove the acetate groups, converting this compound to 2’,7’-dichlorodihydrofluorescein.

    Oxidation: The non-fluorescent 2’,7’-dichlorodihydrofluorescein is then oxidized by ROS to form the highly fluorescent 2’,7’-dichlorofluorescein. This fluorescence can be measured to quantify ROS levels within the cell.

Comparison with Similar Compounds

H2DCFDA is often compared with other ROS-sensitive dyes, such as:

    Dihydroethidium (DHE): Another ROS-sensitive dye that specifically detects superoxide anions.

    MitoSOX Red: A mitochondrial-targeted dye for detecting superoxide in mitochondria.

    Amplex Red: Used for detecting hydrogen peroxide in conjunction with horseradish peroxidase.

Uniqueness

This compound is unique due to its:

    Cell Permeability: Easily enters cells, making it suitable for live-cell imaging.

    Broad ROS Detection: Capable of detecting various ROS, providing a comprehensive measure of oxidative stress.

    High Sensitivity: Produces a strong fluorescent signal upon oxidation, allowing for sensitive detection of ROS.

Properties

IUPAC Name

2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2O7/c1-11(27)31-21-9-19-15(7-17(21)25)23(13-5-3-4-6-14(13)24(29)30)16-8-18(26)22(32-12(2)28)10-20(16)33-19/h3-10,23H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEZTIWVRVSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063293
Record name 2',7'-Dichlorohydrofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-99-0
Record name 2′,7′-Dichlorodihydrofluorescein diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4091-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2',7'-Dichlorohydrofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9h-xanthen-9-yl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H2DCFDA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H2DCFDA
Reactant of Route 3
Reactant of Route 3
H2DCFDA
Reactant of Route 4
Reactant of Route 4
H2DCFDA
Reactant of Route 5
H2DCFDA
Reactant of Route 6
Reactant of Route 6
H2DCFDA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.